molecular formula C6H7N5 B576214 7-Methyl-7H-purin-2-amine CAS No. 188799-53-3

7-Methyl-7H-purin-2-amine

货号: B576214
CAS 编号: 188799-53-3
分子量: 149.157
InChI 键: HRNKCRSZKXKLRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-7H-purin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-7H-purin-2-amine, and how can reaction conditions be standardized for reproducibility?

The synthesis of this compound typically involves nucleophilic substitution or alkylation of purine precursors. Key factors include solvent selection (e.g., anhydrous DMF or ethanol), temperature control (60–80°C), and catalysts like potassium carbonate. For example, alkylaminobutynylthio derivatives of similar purines are synthesized via amine-mediated substitution under inert atmospheres . Standardization requires rigorous monitoring of reaction progress (TLC/HPLC) and purification via column chromatography. Reproducibility can be enhanced by documenting solvent ratios, reagent purity, and inert gas flow rates .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Characterization involves a multi-technique approach:

  • HPLC (≥95% purity, using C18 columns and UV detection at 260 nm).
  • NMR (1H/13C spectra to confirm methyl group position at N7 and amino group at C2).
  • Mass spectrometry (ESI-MS for molecular ion confirmation; m/z 149.15 [M+H]+). Cross-referencing with PubChem data (InChIKey: HCGHYQLFMPXSDU-UHFFFAOYSA-N) ensures structural alignment .

Q. What methodologies are recommended for preliminary pharmacokinetic evaluation of this compound?

Initial assessments include:

  • In vitro metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction.
  • Caco-2 permeability assays : To predict intestinal absorption. Data should be compared with structurally analogous compounds (e.g., 2-Fluoroadenine) to identify metabolic liabilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Solutions include:

  • Cross-validation : Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines).
  • Batch analysis : Quantify impurities (HPLC-MS) and correlate with bioactivity.
  • Statistical modeling : Multivariate regression to isolate confounding variables (e.g., solvent residues) .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) of this compound derivatives?

A factorial design approach is recommended:

  • Variables : Substituent position (N7 vs. C2), alkyl chain length, and electron-withdrawing/donating groups.
  • Assays : Cytotoxicity (MTT), enzyme inhibition (e.g., kinase panels), and molecular docking (AutoDock Vina). For example, modifying the methyl group to propyl (as in 2-Propyl-7H-purin-6-amine) can reveal steric effects on target binding .

Q. How can researchers assess the thermodynamic stability and polymorphic forms of this compound?

Methods include:

  • Differential scanning calorimetry (DSC) : To identify melting points and phase transitions.
  • Powder X-ray diffraction (PXRD) : For polymorph screening.
  • Computational modeling : DFT calculations (Gaussian09) to predict crystalline lattice energies. Gas-phase ion data (e.g., enthalpy of formation from NIST) provide additional validation .

Q. What strategies mitigate toxicity risks during in vitro and in vivo studies of this compound?

  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., purine-related mutagenicity).
  • Cytotoxicity screening : Use primary hepatocytes and renal cells to assess organ-specific effects.
  • Dose-ranging studies : Apply the OECD 423 guideline for acute oral toxicity in rodents, prioritizing sub-chronic exposure models .

Q. Methodological Notes

  • Data Interpretation : Align experimental results with PubChem/NIST datasets for benchmarking .
  • Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., PPE protocols per GHS classification) .
  • Advanced Analytics : Prioritize open-access tools (e.g., SwissADME for pharmacokinetics) to ensure transparency .

属性

CAS 编号

188799-53-3

分子式

C6H7N5

分子量

149.157

IUPAC 名称

7-methylpurin-2-amine

InChI

InChI=1S/C6H7N5/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)

InChI 键

HRNKCRSZKXKLRH-UHFFFAOYSA-N

SMILES

CN1C=NC2=NC(=NC=C21)N

同义词

7H-Purin-2-amine, 7-methyl- (9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。